5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a pyridinylmethyl group
Scientific Research Applications
5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the cyclization and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Mechanism of Action
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-bromophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((3-fluorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((3-methylphenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((3-chlorophenyl)amino)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-(3-chloroanilino)-N-(pyridin-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c16-10-4-3-6-11(8-10)19-14-13(20-22-21-14)15(23)18-9-12-5-1-2-7-17-12/h1-8H,9H2,(H,18,23)(H2,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZTXFUZZUAEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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